![molecular formula C8H8ClN3 B13038731 (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)
(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a solvent and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction proceeds through a two-step one-pot process, where the intermediate is formed and subsequently condensed with the electrophile to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using tert-butyl hydroperoxide (TBHP) or transition metal catalysts.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridines .
Applications De Recherche Scientifique
(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing biological processes through binding and modulation of receptor activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
3-Bromoimidazo[1,2-a]pyridine:
N-(Pyridin-2-yl)amides: Compounds with similar pharmacological properties and synthetic routes.
Uniqueness
(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is unique due to its specific chloro substitution, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H8ClN3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4,10H2 |
Clé InChI |
BLXZRYWMAXIUSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(N=C2C=C1Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


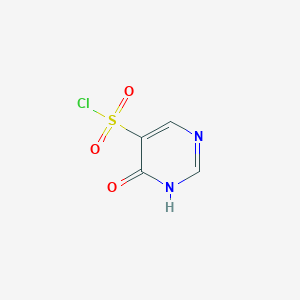
![1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13038661.png)
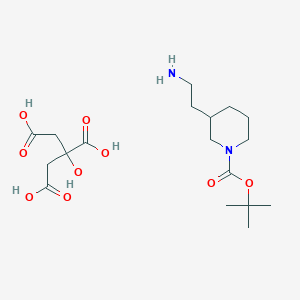
![3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13038680.png)
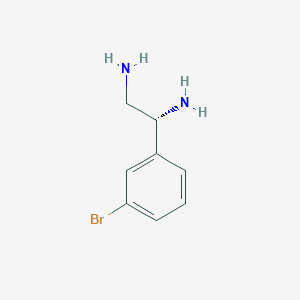
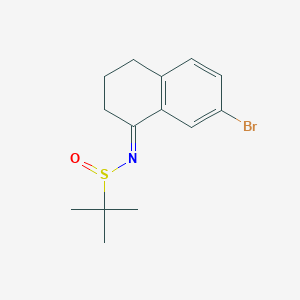
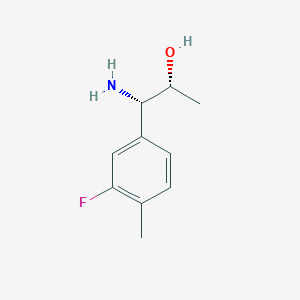
![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)
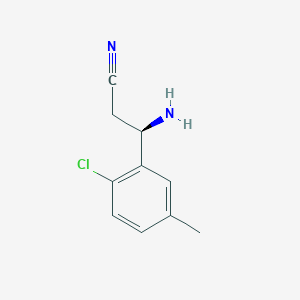
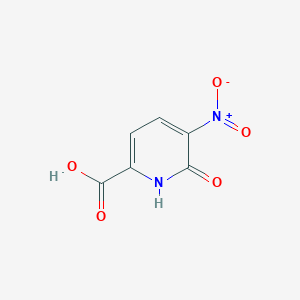
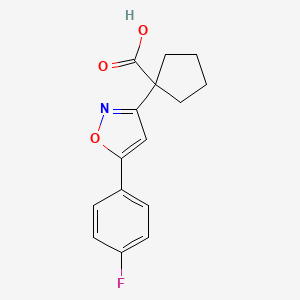


![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
